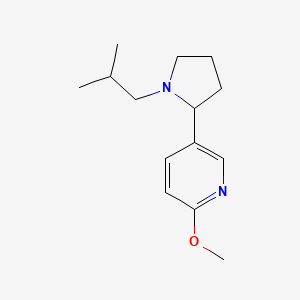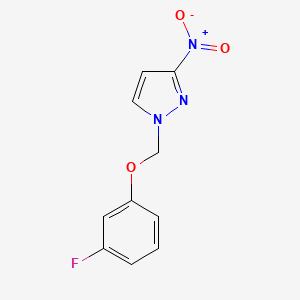![molecular formula C15H22N3O5P-2 B11819201 Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is a synthetic compound known for its potent antimalarial activity. It is a member of the 8-aminoquinoline class of compounds, which are effective against the liver stages of Plasmodium infections, making them crucial for the radical cure and presumptive antirelapse therapy against relapsing malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate typically involves the reaction of 5-hydroxy-6-methoxyquinoline with 4-amino-1-methylbutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by phosphorylation to obtain the phosphate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH, along with purification steps like crystallization and filtration to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its antimalarial properties and its effects on liver-stage parasites.
Medicine: It is used in the treatment and prevention of malaria, particularly for radical cure and presumptive antirelapse therapy.
Industry: The compound is utilized in the development of new antimalarial drugs and other therapeutic agents.
Mechanism of Action
The exact mechanism of action of Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is not fully understood. it is believed to interfere with the electron transport in the parasite’s mitochondria, leading to the generation of reactive oxygen species that damage the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .
Comparison with Similar Compounds
Similar Compounds
Primaquine: Another 8-aminoquinoline compound used for the radical cure of vivax malaria.
Tafenoquine: A primaquine analog with a longer elimination half-life, used for both treatment and prophylaxis of malaria.
Uniqueness
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is unique due to its specific chemical structure, which provides potent antimalarial activity with a different pharmacokinetic profile compared to other similar compounds. Its ability to target liver-stage parasites makes it a valuable addition to the arsenal of antimalarial drugs .
Properties
Molecular Formula |
C15H22N3O5P-2 |
|---|---|
Molecular Weight |
355.33 g/mol |
IUPAC Name |
hydrogen phosphate;4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O.H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)/p-2 |
InChI Key |
RKFFPTPBADAVDU-UHFFFAOYSA-L |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)


![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)



![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)

